molecular formula C22H24BrN5O2S B11535315 ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate

ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate

Cat. No.: B11535315
M. Wt: 502.4 g/mol
InChI Key: JXJMVKFDRODCNP-UHFFFAOYSA-N
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Description

  • Ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate is a heterocyclic compound with a complex structure.
  • It contains a piperazine ring, a triazole ring, and a carboxylate ester group.
  • The compound’s synthesis and biological activities have attracted attention due to its potential applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 1,2,4-triazole-3-thione with 3-bromobenzaldehyde to form an intermediate.

    • The intermediate then reacts with piperazine and ethyl chloroformate to yield the final product.
    • Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents.

      Industrial Production: Although not widely produced industrially, the compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: Ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate undergoes various reactions.

      Common Reagents and Conditions:

      Major Products: The reduction yields the corresponding alcohol, while substitution leads to various derivatives.

  • Scientific Research Applications

      Medicine: Limited studies suggest potential antitumor and neuroprotective effects.

      Chemistry: The compound serves as a building block for more complex molecules.

      Industry: Its industrial applications are currently limited.

  • Mechanism of Action

    • The exact mechanism remains unclear, but it likely involves interactions with cellular targets.
    • Further research is needed to elucidate its specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H24BrN5O2S

    Molecular Weight

    502.4 g/mol

    IUPAC Name

    ethyl 4-[[3-(3-bromophenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate

    InChI

    InChI=1S/C22H24BrN5O2S/c1-2-30-22(29)26-13-11-25(12-14-26)16-27-21(31)28(19-9-4-3-5-10-19)20(24-27)17-7-6-8-18(23)15-17/h3-10,15H,2,11-14,16H2,1H3

    InChI Key

    JXJMVKFDRODCNP-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)N1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4

    Origin of Product

    United States

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